REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[OH-].[Na+].[CH2:9](Cl)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.COC(C)(C)C.O>[C:1]([CH2:3][C:4]([O:6][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:5])#[N:2] |f:1.2,4.5,6.7|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
tert-butyl methyl ether water
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C.O
|
Name
|
|
Quantity
|
3.15 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. (oil bath temperature 110° C.) for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with tert-butyl methyl ether (2×5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases was dried with sodium sulfate
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.45 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |